1-(2-Fluoropropyl)piperazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

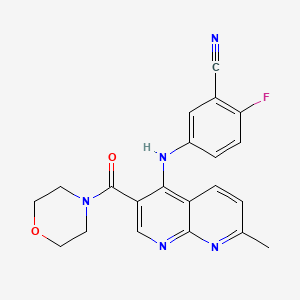

Overview

Description

1-(2-Fluoropropyl)piperazine;dihydrochloride, also known as FPP or 2-FPP, is a synthetic compound. It is a piperazine derivative .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(2-Fluoropropyl)piperazine;dihydrochloride is C7H17Cl2FN2. It has an average mass of 219.128 Da and a monoisotopic mass of 218.075287 Da .Chemical Reactions Analysis

Piperazine derivatives, including 1-(2-Fluoropropyl)piperazine;dihydrochloride, have been synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Therapeutic Uses and Pharmacological Properties

1-(2-Fluoropropyl)piperazine dihydrochloride, as a piperazine derivative, contributes significantly to the development of pharmaceutical compounds with a broad range of therapeutic applications. Piperazine is a crucial scaffold in drug design, offering versatility in medicinal chemistry due to its presence in numerous drugs with diverse pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus, such as fluoropropyl substitution, can significantly impact the medicinal potential of the resultant molecules, influencing pharmacokinetics and pharmacodynamics factors crucial for drug efficacy and safety (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine derivatives have demonstrated notable antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based molecules as foundational elements in developing new anti-TB medications. The structure-activity relationship (SAR) studies of these compounds offer insights into designing safer, more selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Anticancer and Antiviral Applications

Further exploration into piperazine derivatives has uncovered their potential in anticancer and antiviral therapies. For instance, certain piperazine compounds are investigated for their efficacy in treating tuberculosis (TB) through mechanisms involving the inhibition of key bacterial enzymes, which is critical for the pathogen's survival. Such developments indicate the promise of piperazine derivatives in enhancing TB drug regimens and potentially introducing more efficient treatments for this global health challenge (Makarov & Mikušová, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name |

1-(2-fluoropropyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c1-7(8)6-10-4-2-9-3-5-10;;/h7,9H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNNGOXXEOBJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoropropyl)piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2558661.png)

![2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine](/img/structure/B2558665.png)

![3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2558668.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2558671.png)

![3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2558675.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558679.png)